

Computational Insights into the Tautomeric Landscape of Quinoline Yellow

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Compound of Interest

Compound Name: Quinoline Yellow

Cat. No.: B133950

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline Yellow (Solvent Yellow 33), a widely utilized colorant, exhibits a fascinating and complex tautomeric equilibrium that dictates its physicochemical properties, including color, solubility, and reactivity. Understanding the relative stabilities and interconversion pathways of its tautomeric forms is paramount for predicting its behavior in various chemical and biological environments. This technical guide provides a comprehensive overview of the computational studies investigating the tautomerism of **Quinoline Yellow**, offering insights into the structural and energetic landscape of its principal tautomers. By summarizing key quantitative data and outlining the underlying computational methodologies, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

Introduction to Quinoline Yellow and its Tautomerism

Quinoline Yellow, systematically named 2-(2-quinolyl)-1,3-indandione, is a quinophthalone dye. The molecule's structure, featuring both a quinoline and an indandione moiety, allows for the existence of several tautomeric forms through proton transfer. The equilibrium between these tautomers is influenced by factors such as the solvent environment and substitution patterns. Computational chemistry, particularly Density Functional Theory (DFT), has emerged

as a powerful tool to elucidate the intricacies of these tautomeric systems, providing data that is often challenging to obtain through experimental methods alone.

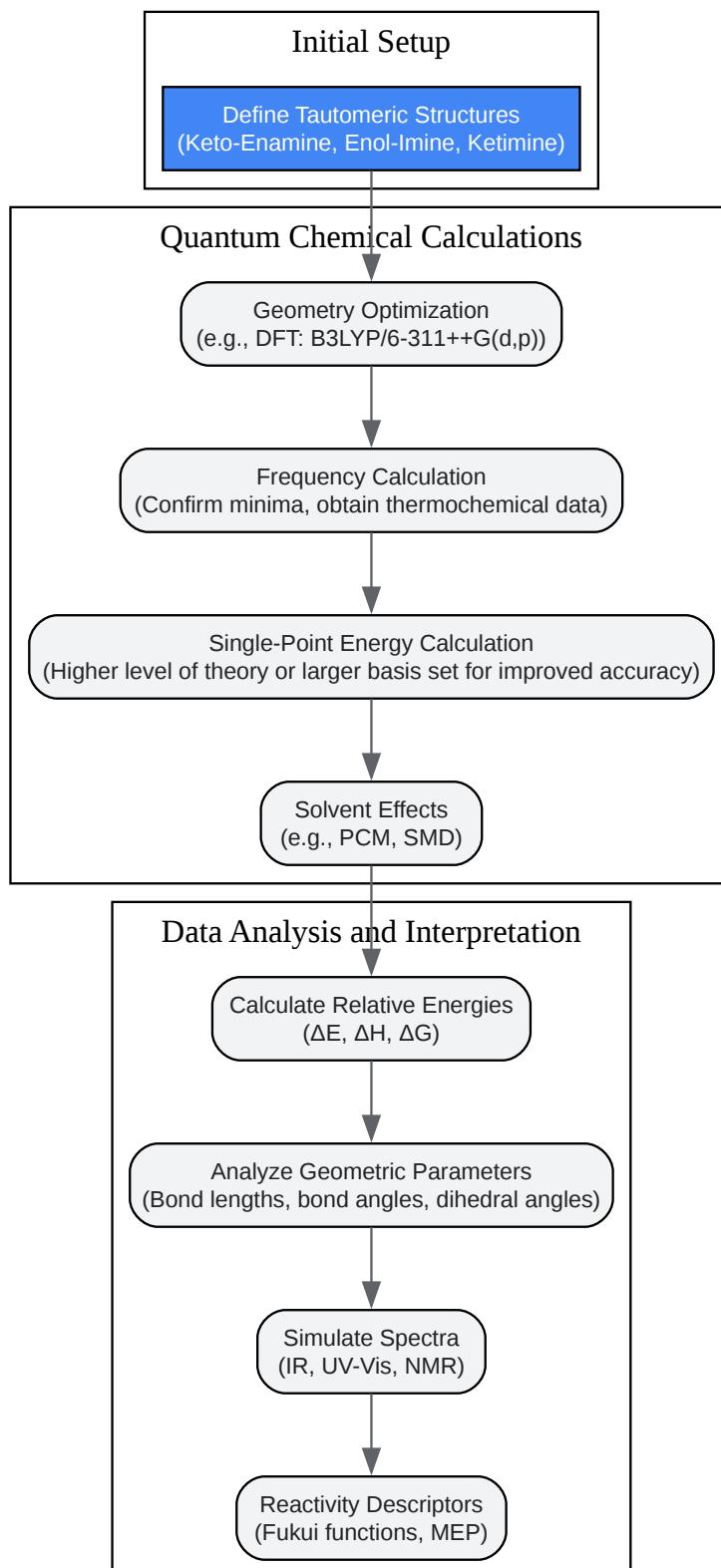
The primary tautomeric forms of **Quinoline Yellow** that are the focus of computational investigation are:

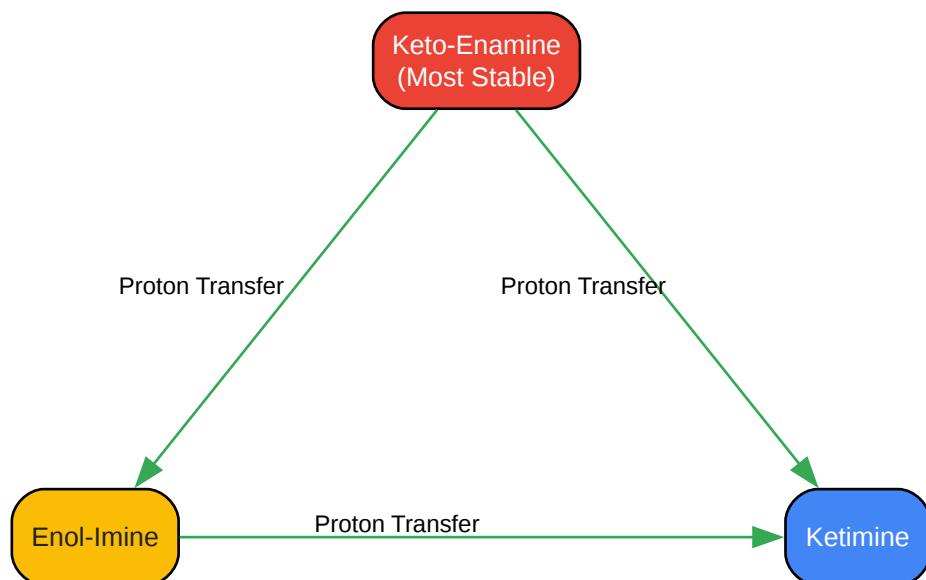
- Keto-Enamine (the most stable form): This form is characterized by an intramolecular hydrogen bond between the N-H group of the quinoline ring and a carbonyl oxygen of the indandione moiety.
- Enol-Imine: In this tautomer, a proton has transferred from the methylene bridge to a carbonyl oxygen, resulting in a hydroxyl group.
- Ketimine: This represents the classical diketone structure of 2-(2-quinolyl)-1,3-indandione.

Computational studies on related phthalone compounds have consistently shown that the enaminone form, stabilized by effective electron delocalization and strong hydrogen bonds, is generally the most stable tautomer.

Computational Methodologies

The investigation of tautomeric equilibria relies on sophisticated computational methods to accurately model the potential energy surface and predict the relative stabilities of different isomers. A typical computational workflow for studying the tautomers of **Quinoline Yellow** is outlined below.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com